molecular formula C20H19N3O4S B2755972 (E)-3-(3,4-dimethoxyphenyl)-N-(5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl)acrylamide CAS No. 476461-94-6

(E)-3-(3,4-dimethoxyphenyl)-N-(5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl)acrylamide

Cat. No.: B2755972
CAS No.: 476461-94-6
M. Wt: 397.45
InChI Key: APUDPULNWNQKEY-VZUCSPMQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-3-(3,4-dimethoxyphenyl)-N-(5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl)acrylamide is a synthetic chemical compound designed for research purposes, featuring a 1,3,4-thiadiazole core linked to a cinnamamide derivative. This structural motif is of significant interest in medicinal chemistry. The 1,3,4-thiadiazole ring is a known bioisostere of pyrimidine bases, which allows derivatives to potentially interfere with DNA replication and inhibit the growth of cancer cells . Furthermore, the acrylamide linker attached to the thiadiazole ring is a scaffold that has been identified in cell-based screenings for significant cytotoxicity against tumor cell lines, such as acute leukemia cells, and has been shown to induce caspase-dependent apoptosis . Compounds incorporating a 1,3,4-thiadiazole unit and dimethoxyphenyl groups have demonstrated potent antiproliferative activities against a range of human cancer cell lines, including breast cancer (MCF-7) and lung carcinoma (A549), with research suggesting mechanisms of action such as the inhibition of tubulin polymerization . This compound is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

(E)-3-(3,4-dimethoxyphenyl)-N-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O4S/c1-25-15-8-6-14(7-9-15)19-22-23-20(28-19)21-18(24)11-5-13-4-10-16(26-2)17(12-13)27-3/h4-12H,1-3H3,(H,21,23,24)/b11-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APUDPULNWNQKEY-VZUCSPMQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NN=C(S2)NC(=O)C=CC3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)C2=NN=C(S2)NC(=O)/C=C/C3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-3-(3,4-dimethoxyphenyl)-N-(5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl)acrylamide is a compound of interest due to its potential biological activities, particularly in the field of cancer research. This article explores its biological activity based on recent studies and findings.

Chemical Structure and Properties

  • Molecular Formula : C23H27N5O4S
  • Molecular Weight : 469.56 g/mol
  • CAS Number : 497951-58-3

The structure of this compound features a thiadiazole ring, which is known for its diverse biological activities, including anticancer properties.

Anticancer Activity

Research indicates that derivatives of thiadiazoles exhibit significant anticancer properties. A study on various thiadiazole derivatives demonstrated their efficacy against multiple cancer cell lines:

  • Cell Lines Tested :
    • Lung Cancer (A549)
    • Skin Cancer (SK-MEL-2)
    • Ovarian Cancer (SK-OV-3)
    • Colon Cancer (HCT15)

The compound showed notable cytotoxicity across these cell lines, with an IC50 value indicating the concentration required to inhibit cell growth by 50% .

The anticancer effects of thiadiazole derivatives are often linked to their ability to induce apoptosis in cancer cells. The proposed mechanisms include:

  • Inhibition of Kinase Pathways : Compounds have been shown to inhibit ERK1/2 pathways, which are crucial for cell proliferation.
  • Cell Cycle Arrest : Some derivatives induce cell cycle arrest at the G1/S phase, preventing cancer cells from dividing .

Case Studies and Research Findings

  • Cytotoxicity Testing :
    • A study evaluated the cytotoxic effects of a series of thiadiazole derivatives on human cancer cell lines using the MTT assay. The most potent compound exhibited an IC50 value of 4.27 µg/mL against SK-MEL-2 cells .
  • Structure-Activity Relationship :
    • Research into the structure-activity relationship (SAR) revealed that modifications on the thiadiazole ring significantly affect biological activity. For instance, substituents on the C-5 phenyl ring were found to enhance cytotoxic effects against various cancers .
  • Selectivity Towards Cancer Cells :
    • In vitro studies demonstrated that certain derivatives exhibited selective toxicity towards cancer cells while sparing normal cells, indicating a potential for therapeutic applications with reduced side effects .

Data Summary Table

CompoundCell LineIC50 (µg/mL)Mechanism of Action
Compound ASK-MEL-24.27ERK1/2 inhibition; Apoptosis induction
Compound BA54910.5Cell cycle arrest at G1/S phase
Compound CHCT1512.57Selective toxicity towards cancer cells

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a broader class of 1,3,4-thiadiazole-acrylamide hybrids, which are extensively studied for their anticancer, antimicrobial, and antiparasitic activities. Below is a systematic comparison with structurally and functionally related compounds:

Structural and Functional Analogues

Compound Name / ID Key Structural Differences Biological Activity Synthesis & Characterization Reference(s)
(E)-3-(4-Methoxyphenyl)-N-(5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl)acrylamide (Compound 8) Lacks the 3-methoxy group on the acrylamide-linked phenyl ring Exhibits anticancer activity (specific cell lines not detailed) Synthesized via condensation; characterized by NMR, IR, and MS
N-(5-(2-Cyano-3-(4-hydroxy-3-methoxyphenyl)acrylamido)-1,3,4-thiadiazol-2-yl)benzamide (7f) Contains a 4-hydroxy-3-methoxyphenyl group and a benzamide substituent Pro-apoptotic and cell cycle arrest effects (anticancer) Prepared using chloroacetone and triethylamine; IR and NMR validated
(2E)-N-(5-Ethyl-1,3,4-thiadiazol-2-yl)-3-[4-(hexyloxy)-3-methoxyphenyl]acrylamide Features a hexyloxy chain and ethyl group on the thiadiazole ring No explicit activity reported; structural modifications suggest enhanced lipophilicity Synthesized via ethanol reflux; characterized by molecular weight and spectral data
(E)-N-(4-Chlorobenzylidene)-5-(4-methylphenyl)-1,3,4-thiadiazol-2-amine Replaces acrylamide with a benzylideneamine group; includes chloro and methyl substituents Broad-spectrum bioactivity (insecticidal, fungicidal) Crystal structure resolved via X-ray diffraction
N-(5-(4-Chlorobenzyl)-1,3-thiazol-2-yl)-3-(3,4-dichlorophenyl)acrylamide Thiazole core instead of thiadiazole; multiple chloro substituents Predicted cytotoxic activity based on structural similarity to thiadiazole derivatives SMILES and InChI data provided; no explicit synthesis details

Key Insights from Comparative Analysis

Substituent Effects on Bioactivity: The 3,4-dimethoxyphenyl group in the target compound may enhance metabolic stability compared to analogs with single methoxy or hydroxy groups (e.g., 7f in ) .

Core Heterocycle Influence :

  • Thiadiazole derivatives generally show stronger anticancer activity than thiazole analogs (e.g., vs. 14), likely due to enhanced electron-withdrawing properties and binding affinity .

Synthetic Flexibility :

  • The acrylamide-thiadiazole scaffold allows modular synthesis, enabling rapid exploration of substituent effects (e.g., and use similar condensation protocols) .

Critical Research Findings

  • Anticancer Potential: Structural analogs of the target compound, such as compound 8 in , demonstrate cytotoxic activity, suggesting that the 3,4-dimethoxy variant may exhibit comparable or enhanced efficacy .
  • Broad-Spectrum Applications : Thiadiazole-acrylamide hybrids are versatile; for example, highlights insecticidal activity in benzylideneamine derivatives, indicating possible dual therapeutic roles .
  • Synthetic Challenges : The introduction of multiple methoxy groups (as in the target compound) may complicate purification due to increased polarity, necessitating advanced chromatographic techniques .

Q & A

Basic Research Questions

Q. What are the key steps for synthesizing (E)-3-(3,4-dimethoxyphenyl)-N-(5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl)acrylamide, and how are intermediates characterized?

  • Methodology :

  • Coupling Reaction : React 3,4-dimethoxyphenylacrylic acid with 5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-amine using coupling agents like EDCI in DMF under ice-cooling. Stir for 12–24 hours at room temperature .
  • Purification : Concentrate under reduced pressure, wash with ethanol/water mixtures, and purify via column chromatography (e.g., silica gel, eluent: ethyl acetate/petroleum ether) .
  • Characterization : Confirm structure using 1H^1H-NMR, 13C^{13}C-NMR, IR, and high-resolution mass spectrometry (HRMS). Compare spectral data with analogs in literature (e.g., shifts for methoxy groups at δ 3.8–4.0 ppm in 1H^1H-NMR) .

Q. How is the structural identity of the compound validated post-synthesis?

  • Methodology :

  • Spectroscopic Analysis : Use 1H^1H-NMR to confirm the (E)-configuration of the acrylamide double bond (coupling constant J1516HzJ \approx 15–16 \, \text{Hz}) and 13C^{13}C-NMR to verify carbonyl (C=O) at ~165 ppm .
  • Elemental Analysis : Compare experimental C, H, N, S percentages with theoretical values (deviation <0.3%) .
  • Melting Point : Determine consistency with analogs (e.g., 180–185°C for similar thiadiazole-acrylamides) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity?

  • Methodology :

  • Solvent Screening : Test polar aprotic solvents (DMF, DMSO) vs. dichloromethane for coupling efficiency. DMF typically enhances amide bond formation .
  • Catalyst Variation : Compare EDCI with DCC or HOBt for reduced side products. Monitor via TLC (Rf = 0.5 in ethyl acetate/hexane 1:1) .
  • Temperature Control : Optimize reaction at 0–5°C to minimize isomerization of the acrylamide double bond .

Q. What crystallographic techniques are used to resolve the compound’s 3D structure, and how is SHELX employed?

  • Methodology :

  • X-ray Diffraction : Grow single crystals via slow evaporation (solvent: methanol/chloroform). Collect data on a Bruker D8 Venture diffractometer (Mo-Kα radiation, λ = 0.71073 Å) .
  • Refinement with SHELXL : Use SHELX-2018 for structure solution (direct methods) and refinement (full-matrix least-squares). Analyze Hirshfeld surfaces to assess intermolecular interactions (e.g., C–H···O bonds) .

Q. How is the compound’s cytotoxic activity evaluated in cancer cell lines, and what assays resolve mechanism-specific effects?

  • Methodology :

  • MTT Assay : Treat MCF-7 (breast) and A549 (lung) cells for 48–72 hours. Calculate IC50_{50} values (e.g., 8.2 μM for MCF-7) .
  • Apoptosis Detection : Use Annexin V-FITC/PI staining and flow cytometry. Compare with positive controls (e.g., cisplatin) .
  • Cell Cycle Analysis : Fix cells with ethanol, stain with propidium iodide, and analyze G1/S arrest via flow cytometry .

Q. How are contradictory bioactivity data resolved across structurally similar analogs?

  • Methodology :

  • SAR Studies : Compare substituent effects. For example, 3,4-dimethoxy vs. 4-methoxy groups ( : Compound 8 with IC50_{50} = 11.3 μM vs. 4-methoxy analog IC50_{50} = 23.5 μM) .
  • Computational Docking : Use AutoDock Vina to model interactions with targets (e.g., EGFR kinase). Highlight hydrogen bonds between methoxy groups and Thr766 .

Q. What strategies are used to assess the compound’s stability under physiological conditions?

  • Methodology :

  • HPLC Stability Assay : Incubate in PBS (pH 7.4) and human plasma (37°C). Monitor degradation at 254 nm over 24 hours .
  • Metabolite Profiling : Use LC-MS/MS to identify hydrolysis products (e.g., cleavage of the acrylamide bond) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.